5,6-Dehydro-N-methyl Desloratadine
Overview
Description
5,6-Dehydro-N-methyl Desloratadine is a derivative of Loratadine, with the molecular formula C20H19ClN2 and a molecular weight of 322.831. It is primarily used in research and is not intended for human or veterinary use. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
5,6-Dehydro-N-methyl Desloratadine is a derivative of Desloratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to the relief of allergy symptoms .
Mode of Action
This compound, similar to Desloratadine, acts as a selective and peripheral H1-antagonist . It binds to the Histamine H1 receptor, preventing histamine from exerting its effect. This results in a reduction of allergy symptoms .
Biochemical Pathways
As an h1-antagonist, it likely impacts thehistamine-mediated allergic response pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Based on its similarity to desloratadine, it is expected to have good bioavailability and a long-lasting effect .
Result of Action
The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents histamine from causing symptoms such as sneezing, itching, runny nose, and watery eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dehydro-N-methyl Desloratadine involves several steps. One common method includes the reaction of 8-chloro-11-(1-methylpiperidin-4-ylidene)benzo[1,2]cyclohepta[2,4-b]pyridine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dehydro-N-methyl Desloratadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Scientific Research Applications
5,6-Dehydro-N-methyl Desloratadine has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of allergic conditions.
Industry: Used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dehydro-N-methyl Desloratadine include:
Desloratadine: A second-generation tricyclic antihistamine used to treat allergic conditions.
Loratadine: A precursor to Desloratadine, also used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine, used to treat allergic rhinitis and chronic urticaria.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with histamine H1 receptors without causing significant drowsiness. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDCFDFUFTVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628888 | |
Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-18-4 | |
Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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